molecular formula C13H28N2O5Si B14321630 N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide CAS No. 112096-22-7

N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide

Cat. No.: B14321630
CAS No.: 112096-22-7
M. Wt: 320.46 g/mol
InChI Key: VJOWZWIFYIPDKV-UHFFFAOYSA-N
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Description

N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide is a compound that features both formyl and triethoxysilyl groups. This compound is of interest due to its unique chemical structure, which combines the reactivity of formamides with the versatility of silanes. It has applications in various fields, including materials science, organic synthesis, and potentially in biomedical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide typically involves the reaction of 3-aminopropyltriethoxysilane with formic acid or formylating agents. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{3-aminopropyltriethoxysilane} + \text{formic acid} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide can undergo various chemical reactions, including:

    Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

    N-Formylation: The formyl group can participate in formylation reactions, which are useful in organic synthesis.

    Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.

    N-Formylation: Catalysts such as propylphosphonic anhydride (T3P®) can be used to facilitate the reaction.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Hydrolysis: Silanols and siloxanes.

    N-Formylation: Formamides.

    Substitution: Substituted amines.

Scientific Research Applications

N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide has several applications in scientific research:

    Materials Science: Used in the modification of surfaces to introduce functional groups that can interact with other materials or biological molecules.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

    Biomedical Research:

    Industrial Applications: Used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide involves its ability to form covalent bonds with other molecules through its reactive formyl and triethoxysilyl groups. The formyl group can participate in nucleophilic addition reactions, while the triethoxysilyl group can undergo hydrolysis and condensation to form siloxane bonds. These reactions enable the compound to modify surfaces and interact with other molecules in a controlled manner.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but with methoxy groups instead of ethoxy groups.

    Formamide: Lacks the triethoxysilyl group but shares the formyl functionality.

Uniqueness

N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide is unique due to the presence of both formyl and triethoxysilyl groups in a single molecule. This combination allows it to participate in a wider range of chemical reactions and makes it particularly useful in applications requiring surface modification and functionalization.

Properties

CAS No.

112096-22-7

Molecular Formula

C13H28N2O5Si

Molecular Weight

320.46 g/mol

IUPAC Name

N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide

InChI

InChI=1S/C13H28N2O5Si/c1-4-18-21(19-5-2,20-6-3)11-7-9-15(13-17)10-8-14-12-16/h12-13H,4-11H2,1-3H3,(H,14,16)

InChI Key

VJOWZWIFYIPDKV-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCN(CCNC=O)C=O)(OCC)OCC

Origin of Product

United States

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